1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride

Fragment-based drug discovery X-ray crystallography Interleukin-1β

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride (CAS 1803589-18-5) is a heterocyclic building block comprising a 1-methylpyrazole core with a 4-carboxamide substituent and a piperidin-3-yl group at the 3-position, supplied as the hydrochloride salt. The compound belongs to the class of 1,3,4-trisubstituted pyrazole carboxamides, a scaffold widely exploited in kinase inhibitor and fragment-based drug discovery programs.

Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
CAS No. 1803589-18-5
Cat. No. B1433906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride
CAS1803589-18-5
Molecular FormulaC10H17ClN4O
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCNC2)C(=O)N.Cl
InChIInChI=1S/C10H16N4O.ClH/c1-14-6-8(10(11)15)9(13-14)7-3-2-4-12-5-7;/h6-7,12H,2-5H2,1H3,(H2,11,15);1H
InChIKeyXDLBRRLEXNVVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Hydrochloride (CAS 1803589-18-5) – A Validated Fragment Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride (CAS 1803589-18-5) is a heterocyclic building block comprising a 1-methylpyrazole core with a 4-carboxamide substituent and a piperidin-3-yl group at the 3-position, supplied as the hydrochloride salt [1]. The compound belongs to the class of 1,3,4-trisubstituted pyrazole carboxamides, a scaffold widely exploited in kinase inhibitor and fragment-based drug discovery programs. Its entry in the Biological Magnetic Resonance Bank (BMRB) as part of an NMR quality-controlled fragment library [2] and its deposition in multiple Protein Data Bank (PDB) entries as a validated fragment hit [REFS-3, REFS-4] distinguish it from uncharacterized commercial building blocks. The free base parent (CAS 1803593-28-3) has a molecular weight of 208.26 Da, while the hydrochloride salt has a formula weight of 244.72 Da and provides three hydrogen bond donors (the protonated piperidine NH, the carboxamide NH2) and three hydrogen bond acceptors, yielding a topological polar surface area of 72.9 Ų [1].

Why Generic 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Hydrochloride Analogues Cannot Be Interchanged in Fragment-Based and Medicinal Chemistry Campaigns


Substituting this specific hydrochloride salt with the free base, regioisomers, or other 3-(piperidin-3-yl)pyrazole derivatives disregards critical differences in molecular recognition, physicochemical properties, and synthetic utility. The compound has been explicitly validated as a fragment hit in co-crystal structures with Interleukin-1β (IL-1β) [1] and heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) [2], confirming that the 1-methyl-4-carboxamide substitution pattern and the precise (R)-stereochemistry at the piperidine 3-position are determinants of protein binding. The hydrochloride salt provides a defined protonation state at the piperidine nitrogen, ensuring consistent solubility, accurate weighing (non-hygroscopic crystalline solid), and reproducible NMR screening behavior, as evidenced by its inclusion in the BMRB fragment library QC dataset [3]. In contrast, the free base (CAS 1803593-28-3), the N1-unsubstituted analog (3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, CAS 1803586-13-1), the regioisomeric 1-methyl-5-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, and the methyl ester analog (CAS 2166962-34-9) each differ in hydrogen bond donor/acceptor count, logP, and/or metabolic stability, directly impacting fragment screen hit rates, SAR interpretability, and pharmacokinetic profiles of derived leads.

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Hydrochloride: Quantitative Evidence for Scientific Selection Over Closest Analogs


Crystallographically Validated Fragment Binding to IL-1β: Target Engagement Confirmation Lacking for N1-Unsubstituted and Regioisomeric Analogs

The (R)-enantiomer of 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has been co-crystallized with IL-1β at 1.41 Å resolution (PDB 5R8F) as part of a PanDDA fragment screen [1]. This provides direct structural evidence of the fragment occupying a surface hotspot on IL-1β. By comparison, the N1-unsubstituted analog 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 1803586-13-1) and the 1-methyl-5-(piperidin-3-yl) regioisomer have no reported co-crystal structures with IL-1β or any other protein target in the PDB. The binding event confirms that the N1-methyl group and the 4-carboxamide orientation are permissive for protein recognition. The electron density for the fragment in 5R8F has an R-Value Free of 0.207 and R-Value Work of 0.191 at 1.41 Å, indicating well-resolved ligand occupancy.

Fragment-based drug discovery X-ray crystallography Interleukin-1β Protein-protein interaction inhibitors

Secondary Fragment Hit Against hnRNP A1: Cross-Target Validation Differentiating from Single-Target Fragment Promiscuity

The identical compound (EN300-197154) has been reported as a fragment hit in complex with the UP1 domain of hnRNP A1 at 1.7 Å resolution (PDB 9F54), deposited in May 2024 [1]. This second independent co-crystal structure, solved by a different research group, demonstrates that the fragment engages a distinct protein class (RNA-binding protein). The absence of analogous PDB entries for N-ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, the methyl ester analog (CAS 2166962-34-9), or the carboxylic acid analog (CAS 1808843-57-3) suggests that the primary carboxamide and N1-methyl substitution pattern are critical for biophysical binding across multiple targets. The target compound thus offers a multi-target validated starting point, while comparators remain unvalidated.

Fragment screening hnRNP A1 RNA-binding proteins X-ray crystallography

Hydrochloride Salt Form Provides Defined Aqueous Solubility and Handling Advantages Over the Free Base

The hydrochloride salt (CAS 1803589-18-5, MW 244.72) contains a protonated piperidine nitrogen (pKa ~10.5 for aliphatic secondary amines) that increases aqueous solubility compared to the neutral free base (CAS 1803593-28-3, MW 208.26). This is a class-level inference based on the general behavior of piperidine hydrochloride salts versus their free base forms. The free base is described by vendors as a powder stored at room temperature, while the hydrochloride salt is typically a crystalline solid with a higher melting point, reducing hygroscopicity and improving weighing accuracy for precise stoichiometric reactions [1]. The BMRB QC entry for the hydrochloride form confirms its suitability for aqueous NMR screening conditions at millimolar concentrations, a prerequisite for fragment library deployment [2]. The methyl ester analog (CAS 2166962-34-9) lacks an ionizable amine, resulting in lower aqueous solubility and precluding salt formation as a solubility optimization strategy.

Salt selection Aqueous solubility Solid-state properties Laboratory handling

NMR Quality Control Data Availability Accelerates Fragment Library Integration and Hit Triage

The hydrochloride salt of 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has been registered in the BMRB metabolomics database (entry bmse011119) with reference ¹H and ¹³C NMR data, monoisotopic mass, and a validated 3D structure derived from PubChem [1]. This pre-existing QC dataset allows fragment screening groups to verify compound identity and purity by NMR immediately upon receipt, and to use the reference spectra for ligand-observed NMR hit confirmation (e.g., WaterLOGSY, STD, CPMG). Close analogs such as N-ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, the methyl ester, and the carboxylic acid dihydrochloride (CAS 1808843-57-3) lack BMRB NMR QC entries, requiring each laboratory to independently acquire and assign reference spectra, adding 1–3 hours of spectrometer time and data analysis effort per compound.

NMR quality control Fragment library BMRB Ligand-observed NMR

Procurement Scenarios for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Hydrochloride (CAS 1803589-18-5) Based on Evidence-Strong Differentiation


Fragment-Based Lead Discovery Targeting IL-1β or IL-1R Protein-Protein Interactions

Procure this hydrochloride salt as a pre-validated fragment hit for IL-1β antagonist programs. The PDB co-crystal structure (5R8F, 1.41 Å) provides a direct starting point for structure-guided fragment growing, merging, or linking strategies aimed at disrupting the IL-1β/IL-1R interface [1]. The PanDDA analysis confirms fragment binding at a biologically relevant surface hotspot, reducing the need for de novo fragment hit identification. The BMRB NMR QC data allows immediate identity confirmation upon compound receipt [2].

hnRNP A1 Chemical Probe Development for RNA Biology and Splicing Modulation

This compound is a validated fragment hit for the UP1 domain of hnRNP A1 (PDB 9F54, 1.7 Å), an RNA-binding protein implicated in splicing regulation and cancer [1]. Procurement enables optimization toward selective hnRNP A1 chemical probes. The cross-target validation (IL-1β and hnRNP A1) suggests a privileged fragment scaffold that can be diversified to achieve target selectivity.

Synthesis of PDE10A Inhibitors via Carboxamide Derivatization

The 4-carboxamide group serves as a synthetic handle for amide coupling to generate PDE10A inhibitor candidates, as exemplified by TAK-915 (N-(8-methoxyquinolin-5-yl)-1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide), a potent and selective PDE10A inhibitor with low nanomolar Ki [1]. The hydrochloride salt ensures reliable reactivity in amide bond formation due to the defined protonation state of the piperidine NH, which may need to be Boc-protected prior to coupling.

Fragment Library Curation and NMR-Based Screening Campaigns

The BMRB NMR QC entry [1] and the hydrochloride salt's aqueous solubility profile make this compound a plug-and-play addition to ¹H-NMR-based fragment screening libraries. It eliminates the need for in-house reference spectrum acquisition and ensures consistent solubility at screening concentrations, supporting rapid hit identification by ligand-observed NMR methods (STD, WaterLOGSY, CPMG).

Quote Request

Request a Quote for 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.